N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide
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Description
N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H17N5O4S2 and its molecular weight is 431.49. The purity is usually 95%.
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Scientific Research Applications
Novel Synthetic Transformations
Research has explored novel transformations of amino and carbonyl/nitrile groups in thiophene derivatives, leading to the synthesis of thienopyrimidine compounds. These transformations are crucial for the development of new heterocyclic compounds with potential applications in material science and pharmaceuticals (Pokhodylo, Shyyka, Savka, & Obushak, 2010).
Heterocyclic Compound Synthesis
The synthesis of novel heterocyclic compounds derived from precursors like visnaginone and khellinone, which involve the compound of interest, has been studied for their potential anti-inflammatory and analgesic properties. These findings are significant for medicinal chemistry, particularly in the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biological Activities
Investigations into the biological activities of thiophene-3-carboxamide derivatives have shown significant antibacterial and antifungal properties. Such studies are pivotal in the search for new antimicrobial agents in the fight against resistant strains of bacteria and fungi (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
Properties
IUPAC Name |
N-[4-amino-2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S2/c1-27-11-6-4-10(5-7-11)20-13(24)9-29-18-22-15(19)14(17(26)23-18)21-16(25)12-3-2-8-28-12/h2-8H,9H2,1H3,(H,20,24)(H,21,25)(H3,19,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBCPNMNQDOAJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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